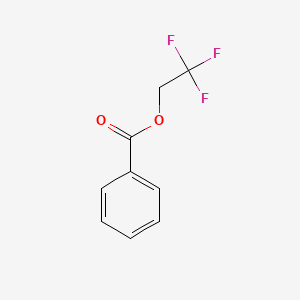

2,2,2-Trifluoroethyl benzoate

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds have garnered immense attention in contemporary chemistry due to the unique properties conferred by the fluorine atom. Fluorine's high electronegativity, second only to neon, and its relatively small size allow for its introduction into organic scaffolds, often leading to profound changes in the molecule's physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated compounds.

In medicinal chemistry, the introduction of fluorine can enhance a drug's lipophilicity, improving its absorption and distribution in the body. It can also block metabolic pathways, thereby increasing the drug's half-life. In materials science, fluorination is key to developing polymers with unique properties such as high thermal resistance, chemical inertness, and low surface energy. These characteristics are exploited in a wide range of applications, from high-performance lubricants to advanced coatings.

Overview of 2,2,2-Trifluoroethyl Benzoate (B1203000) as a Key Fluorinated Ester

2,2,2-Trifluoroethyl benzoate is a fluorinated ester that serves as a valuable intermediate and building block in organic synthesis. Its structure combines a benzene (B151609) ring with a trifluoroethyl ester group, making it a versatile scaffold for the introduction of the trifluoroethoxy moiety into more complex molecules. The presence of the trifluoromethyl group (-CF3) significantly influences the electronic properties of the ester, enhancing its stability and modifying its reactivity.

This compound is of particular interest in the synthesis of novel bioactive molecules and functional materials. Its derivatives have been explored for their potential applications in medicinal chemistry, including the development of new therapeutic agents. smolecule.com Furthermore, the trifluoroethyl group can play a crucial role in the design of advanced polymers and materials with tailored properties. cymitquimica.com The study of this compound and its reactions provides valuable insights into the broader field of organofluorine chemistry.

Physicochemical Properties of this compound

The unique physicochemical properties of this compound are central to its utility in chemical synthesis. The presence of the highly electronegative fluorine atoms in the ethyl group significantly impacts its electronic and physical characteristics.

| Property | Value |

| Molecular Formula | C9H7F3O2 |

| Molecular Weight | 204.15 g/mol chemsrc.com |

| Appearance | Colorless liquid |

| LogP | 2.40570 chemsrc.com |

| PSA | 26.30000 chemsrc.com |

Note: Some physical properties such as boiling and melting points are not consistently reported across publicly available databases.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the esterification of benzoic acid or its derivatives with 2,2,2-trifluoroethanol (B45653). A typical laboratory-scale synthesis involves the reaction of benzoyl chloride with 2,2,2-trifluoroethanol in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. This reaction is generally carried out in a suitable organic solvent like dichloromethane.

The reactivity of this compound is characteristic of esters, but with notable influence from the trifluoroethyl group. The ester linkage can undergo hydrolysis under acidic or basic conditions to yield benzoic acid and 2,2,2-trifluoroethanol. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon more electrophilic compared to its non-fluorinated analog, potentially enhancing its reactivity towards nucleophiles. This property makes it a useful acylating agent in certain synthetic transformations.

Applications in Chemical Research

While direct applications of this compound are not as extensively documented as some of its more complex derivatives, its role as a synthetic intermediate is of considerable importance in various research areas.

Detailed Research Findings

In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. For instance, more complex benzoate esters containing the trifluoroethoxy moiety have been explored as potential antiarrhythmic agents. scbt.com The trifluoroethoxy group is often incorporated to improve the metabolic stability and pharmacokinetic profile of drug candidates. cymitquimica.com

In materials science, the principles of using fluorinated esters like this compound are applied in the development of advanced polymers. While specific studies on polymers derived directly from this compound are not widespread, related fluorinated acrylates and methacrylates are used to create polymers with low refractive indices, high thermal stability, and specific surface properties. For example, 2,2,2-trifluoroethyl methacrylate (B99206) is a monomer used in the synthesis of fluorinated polymers. The study of simpler molecules like this compound provides foundational knowledge for the design and synthesis of these more complex functional materials.

Furthermore, research into the synthesis of complex organic molecules has utilized derivatives of this compound as building blocks. For example, substituted versions of this ester are used in the synthesis of intermediates for pharmaceuticals and agrochemicals. google.com The compound serves as a reliable source for introducing the trifluoroethoxyl group onto an aromatic ring system, a common strategy in the design of new chemical entities. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)6-14-8(13)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYUKHZXDVBIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20488285 | |

| Record name | 2,2,2-Trifluoroethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579-72-2 | |

| Record name | 2,2,2-Trifluoroethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoroethyl Benzoate and Its Derivatives

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to 2,2,2-trifluoroethyl benzoate (B1203000), involving the formation of an ester bond between a benzoic acid derivative and 2,2,2-trifluoroethanol (B45653).

The most common method for synthesizing 2,2,2-trifluoroethyl benzoate is the Fischer-Speier esterification. organic-chemistry.orgchemistrysteps.comcerritos.edu This acid-catalyzed reaction involves heating a benzoic acid with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). organic-chemistry.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. chemistrysteps.compatsnap.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The weakly nucleophilic 2,2,2-trifluoroethanol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. cerritos.edu Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com The low nucleophilicity of 2,2,2-trifluoroethanol can make these reactions sluggish, often requiring harsh conditions. tandfonline.com

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield |

| Benzoic Acid | 2,2,2-Trifluoroethanol | H₂SO₄ | Reflux | Moderate to High |

| Substituted Benzoic Acids | 2,2,2-Trifluoroethanol | PTSA | Reflux, Water Removal | Good to Excellent |

| Fatty Acids | 2,2,2-Trifluoroethanol | Phenyl(2,2,2-trifluoroethyl)iodonium triflate / Cs₂CO₃ | Room Temperature | High to Quantitative tandfonline.comresearchgate.net |

This table presents typical conditions for conventional and modified esterification reactions. Specific yields are highly dependent on the substrate and precise reaction conditions.

In pursuit of greener and milder synthetic methods, enzyme-catalyzed esterification has emerged as a valuable alternative. Lipases, a class of enzymes, are particularly effective for this transformation due to their high selectivity and ability to function in non-aqueous environments. nih.govnih.gov These biocatalytic methods avoid the harsh acidic conditions and high temperatures of traditional Fischer esterification. nih.gov

The reaction can be performed via direct esterification of benzoic acid and 2,2,2-trifluoroethanol or through transesterification using a simple alkyl benzoate (like methyl benzoate) as the acyl donor. organic-chemistry.orgepa.gov Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are often used to simplify catalyst recovery and reuse. epa.govchemrxiv.org These reactions are prized for their chemo-, regio-, and enantioselectivity, offering a sustainable route to chiral esters. nih.govchemrxiv.org Another approach involves using hypervalent iodine reagents, such as phenyl(2,2,2-trifluoroethyl)iodonium triflate, which react with fatty acids at room temperature in the presence of a base like cesium carbonate to provide the corresponding 2,2,2-trifluoroethyl esters in excellent yields. tandfonline.comresearchgate.net This method is notable for its mild conditions and tolerance of various functional groups. tandfonline.com

Advanced Synthetic Routes to this compound Analogues

More complex derivatives and analogues of this compound require specialized synthetic strategies that go beyond direct esterification.

An innovative route to compounds structurally related to trifluoroethyl benzoates involves the synthesis of 2,2-difluorovinyl benzoates (BzO-DFs). These compounds can serve as versatile precursors for various gem-difluoroenol ethers. researchgate.netnih.govpolyu.edu.hk The synthesis is achieved through a zinc-mediated reduction of bromodifluoroacetate or bromodifluoroketone precursors in the presence of an acyl chloride, such as benzoyl chloride. researchgate.net This method allows for the preparation of a diverse range of BzO-DFs bearing sensitive functional groups. nih.govpolyu.edu.hk These precursors can then undergo further transformations, such as nickel-catalyzed cross-coupling reactions, to generate a wide array of gem-difluoroenol ethers, which are bioisosteres of carbonyl groups and are of interest in drug design. acs.orgresearchgate.net

| Precursor | Reagents | Reductant | Conditions | Product | Yield |

| 2-bromo-2,2-difluoroacetates | Benzoyl Chloride | Zinc (Zn) | Dioxane/MeCN, 30°C | 2,2-difluorovinyl benzoates | Good |

| Bromodifluoroketones | Benzoyl Chloride | Zinc (Zn) | MeCN, 25°C | 2,2-difluorovinyl benzoates | Good |

This table summarizes the zinc-mediated synthesis of 2,2-difluorovinyl benzoate precursors as reported in the literature. researchgate.net

The synthesis of benzoic acid derivatives bearing a 2,2,2-trifluoroethoxy group on the aromatic ring is typically achieved through nucleophilic aromatic substitution (SNAr). mdpi.comgoogle.com In this approach, a halobenzoic acid, often a fluorobenzoic or chlorobenzoic acid, is treated with 2,2,2-trifluoroethanol in the presence of a strong base. google.comgoogle.com The base, such as sodium hydride or potassium tert-butoxide, deprotonates the alcohol to form the potent 2,2,2-trifluoroethoxide nucleophile. mdpi.comgoogle.com

This nucleophile then attacks the electron-deficient aromatic ring, displacing the halide to form the desired ether linkage. mdpi.com The reaction is often facilitated by the presence of a copper salt catalyst, such as copper(I) iodide or bromide, particularly when less reactive chloro- or bromobenzoic acids are used. google.com The resulting (2,2,2-trifluoroethoxy)benzoic acids can then be esterified in a subsequent step to yield the corresponding 2,2,2-trifluoroethyl benzoates.

Creating chiral analogues containing the 2,2,2-trifluoroethyl moiety is of significant interest, particularly in medicinal chemistry. nih.govacs.orgacs.org The primary strategy involves the asymmetric synthesis of chiral alcohols bearing a trifluoromethyl group, which are then esterified to form the final benzoate product. rsc.orgnih.gov

Key methods for generating these chiral trifluoromethyl carbinols include:

Asymmetric Reduction: The enantioselective reduction of trifluoromethyl ketones using chiral catalysts, such as those based on iridium or rhodium, or with chiral boranes, is a well-established method. researchgate.net

Enzymatic Resolution: Lipases can be used for the kinetic resolution of racemic trifluoro-substituted alcohols through enantioselective acylation or hydrolysis. nih.govchemrxiv.org This separates the enantiomers, allowing for the isolation of a single, optically pure alcohol.

Asymmetric Addition: The addition of trifluoromethyl nucleophiles (e.g., TMSCF₃) to aldehydes or the enantioselective vinylogous aldol (B89426) reaction with trifluoromethyl ketones can generate chiral tertiary trifluoromethyl carbinols. nih.govacs.org

Once the enantioenriched trifluoromethyl-containing alcohol is obtained, it can be converted to the corresponding benzoate ester using standard esterification procedures, such as reaction with benzoyl chloride in the presence of a base. nih.gov

Facile Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters

A notable advancement in the synthesis of 2,2,2-trifluoroethyl fatty acid esters involves a facile method utilizing phenyl(2,2,2-trifluoroethyl)iodonium triflate. tandfonline.comtandfonline.comresearchgate.net This approach provides a series of these esters in high yields through a reaction conducted at room temperature. tandfonline.comtandfonline.comresearchgate.net A key advantage of this methodology is its tolerance of various functional groups within the fatty acid substrates, including conjugated carbon-carbon double bonds, unprotected hydroxyl groups, and amido functionalities. tandfonline.comtandfonline.comresearchgate.net

The synthesis is carried out by reacting a fatty acid with phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of cesium carbonate (Cs₂CO₃). tandfonline.comtandfonline.comresearchgate.net This procedure is distinguished from traditional methods by its mild reaction conditions and the avoidance of harsh, toxic, and moisture-sensitive condensation agents. tandfonline.comtandfonline.com Conventional approaches to producing 2,2,2-trifluoroethyl fatty acid esters have historically relied on the reaction of 2,2,2-trifluoroethanol with carboxylic acids or their derivatives, such as halides and anhydrides. tandfonline.com These older methods often necessitate strong catalysts or condensation agents to overcome the weak nucleophilicity of 2,2,2-trifluoroethanol, leading to limitations such as severe reaction conditions and limited functional group compatibility. tandfonline.com

For instance, the traditional esterification of a fatty acid with 2,2,2-trifluoroethanol using concentrated sulfuric acid (H₂SO₄) as a catalyst requires refluxing for 24 hours to achieve moderate to good yields. tandfonline.com In contrast, the phenyl(2,2,2-trifluoroethyl)iodonium triflate method proceeds efficiently at room temperature, offering a greener and more efficient pathway to these compounds. tandfonline.comtandfonline.com

Detailed research findings have demonstrated the broad applicability of this facile synthesis. A variety of fatty acids, including those with sensitive functional groups, have been successfully converted to their corresponding 2,2,2-trifluoroethyl esters in high yields. tandfonline.com

Research Findings on the Facile Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters

| Fatty Acid Substrate | Reagents | Conditions | Yield (%) | Reference |

| (E)-2-Methyl-2-butenoic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate, Cs₂CO₃ | CH₂Cl₂, Room Temp, 24h | 95 | tandfonline.com |

| 10-Undecenoic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate, Cs₂CO₃ | CH₂Cl₂, Room Temp, 24h | 93 | tandfonline.com |

| (E)-2,4-Hexadienoic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate, Cs₂CO₃ | CH₂Cl₂, Room Temp, 24h | 96 | tandfonline.com |

| N-Boc-L-phenylalanine | Phenyl(2,2,2-trifluoroethyl)iodonium triflate, Cs₂CO₃ | CH₂Cl₂, Room Temp, 24h | 94 | tandfonline.com |

| Ricinoleic acid | Phenyl(2,2,2-trifluoroethyl)iodonium triflate, Cs₂CO₃ | CH₂Cl₂, Room Temp, 24h | 91 | tandfonline.com |

| (E)-2-Methyl-2-butenoic acid | 2,2,2-Trifluoroethanol, H₂SO₄ | CH₂Cl₂, Reflux, 24h | 79 | tandfonline.com |

Mechanistic Investigations of Chemical Transformations Involving 2,2,2 Trifluoroethyl Benzoate

Hydrolytic Pathways and Catalysis

The hydrolysis of esters is a fundamental organic reaction, and the introduction of a trifluoroethyl group offers a unique lens through which to examine its mechanistic nuances. The electron-withdrawing effect of the CF3 group accelerates the hydrolysis rate compared to non-fluorinated counterparts. researchgate.net

The hydrolysis of 2,2,2-trifluoroethyl 4-nitrobenzoate is notably accelerated by the presence of α-cyclodextrin at pH 9.6. oup.com Mechanistic studies reveal that this catalysis proceeds primarily through a general base mechanism, with only a minor contribution from nucleophilic catalysis. oup.comoup.com This finding was significant as it represented the first instance of general base catalysis of ester hydrolysis by a cyclodextrin. oup.comoup.com

The predominant general base pathway is supported by kinetic analyses and a considerable deuterium (B1214612) oxide (D2O) solvent isotope effect of 1.7. oup.comoup.com In this mechanism, a hydroxyl group of the α-cyclodextrin acts as a general base, abstracting a proton from a water molecule as the water molecule attacks the ester's carbonyl carbon. The cyclodextrin's hydrophobic cavity first binds the ester, orienting it for the subsequent catalytic action.

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Primary Catalytic Pathway | General Base Catalysis | α-Cyclodextrin facilitates hydrolysis by activating a water molecule. | oup.comoup.com |

| Secondary Catalytic Pathway | Nucleophilic Catalysis (minor) | Direct attack by a cyclodextrin hydroxyl group is a less significant pathway. | oup.comoup.com |

| D2O Solvent Isotope Effect (kH2O/kD2O) | 1.7 | Supports the general base mechanism where proton transfer is involved in the rate-determining step. | oup.comoup.com |

The hydrolysis of trifluoroethyl esters, like their non-fluorinated counterparts, can proceed through several mechanisms depending on the conditions. The most common pathway for base-catalyzed hydrolysis is the bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate, which then collapses to yield a carboxylate anion and 2,2,2-trifluoroethanol (B45653). epa.gov

Computational studies have confirmed that the presence of a trifluoromethyl group, either in the acyl or the alcohol portion of the ester, significantly accelerates the rate of hydrolysis. researchgate.net This acceleration is attributed to the inductive effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In some cases, such as the hydrolysis of 2,2,2-trifluoroethyl hydrogen 3,6-dimethylphthalate in acidic solution, the reaction can proceed with the participation of a neighboring carboxylate anion via an anhydride intermediate. rsc.org

Radical and Carbocationic Processes

Derivatives of 2,2,2-trifluoroethyl benzoate (B1203000) are instrumental in studying the formation and reactivity of high-energy intermediates like carbocations and radicals.

The solvolysis of 1-(1-methyl-2-pyrrolyl)-2,2,2-trifluoroethyl p-nitrobenzoate proceeds through the formation of a carbocation. cdnsciencepub.comresearchgate.net The rate of this reaction is highly dependent on solvent polarity. cdnsciencepub.com The strongly electron-donating pyrrolyl group plays a crucial role in stabilizing the adjacent carbocation, resulting in a high degree of charge delocalization into the pyrrole ring. cdnsciencepub.comresearchgate.net

This extensive delocalization has two major consequences. First, it lowers the k(H)/k(CF3) rate ratio, indicating that the stabilizing effect of the pyrrole group diminishes the destabilizing effect of the adjacent CF3 group. researchgate.net Second, it directs the subsequent nucleophilic attack by the solvent to the 5-position of the pyrrole ring, in addition to the carbocationic center, leading to a mixture of products. cdnsciencepub.comresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Reaction Intermediate | Carbocation | cdnsciencepub.com |

| Key Stabilizing Group | 1-Methyl-2-pyrrolyl group | cdnsciencepub.comresearchgate.net |

| Effect of Stabilization | High degree of charge delocalization into the pyrrole ring. | researchgate.net |

| Site of Nucleophilic Attack | Products result from solvent attack at both the exocyclic carbon and the 5-position of the pyrrole ring. | cdnsciencepub.comresearchgate.net |

In the field of catalysis, trifluoroethyl groups are utilized to modulate reagent properties. In the iron-PyBOX-catalyzed amino-oxygenation of olefins, functionalized hydroxylamines such as 2,2,2-trifluoroethyl (2,4-dichlorobenzoyl)oxycarbamate are used. nih.gov The proposed mechanism for this transformation involves the reaction of an iron-ligand complex with the hydroxylamine to generate a highly reactive iron nitrene or an iron iminyl radical species. nih.govacs.org This intermediate then undergoes a radical addition with the olefin. acs.orgacs.org

Mechanistic studies suggest that the use of a trifluoroethyl group, as opposed to a tert-butyl group, can be advantageous in preventing the formation of species that lead to competing side reactions. acs.org While attempts to isolate and directly detect the key iron-nitrene intermediate have been unsuccessful, likely due to its high reactivity, the isolation of other iron complexes and spin-trap experiments support the formation of a species with unpaired electron density on the hydroxylamine nitrogen, consistent with an iron iminyl radical. nih.gov

Nickel-catalyzed reactions provide powerful tools for constructing complex molecules. A three-component 1,2-carboacylation of alkenes has been developed to synthesize a variety of ketones, which can be considered analogues of 2,2,2-trifluoroethyl benzoate. mdpi.comnih.govresearchgate.net This method involves the reaction of an alkene, an alkyl bromide, and an acyl chloride in the presence of a nickel catalyst. researchgate.net

The reaction is believed to proceed through a cascade mechanism. Initially, the nickel catalyst activates the alkyl bromide to generate an alkyl radical. This radical then adds to the alkene, forming a new carbon-centered radical. This new radical is then trapped by the nickel complex, which subsequently reacts with the acyl chloride. Reductive elimination from the resulting nickel complex furnishes the final ketone product and regenerates the active nickel catalyst. This method is noted for its operational simplicity and broad substrate scope. mdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions Leading to 2,2,2-Trifluoroethylated Benzoates

The introduction of the 2,2,2-trifluoroethyl group (–CH₂CF₃) into aromatic systems is a significant strategy in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by this moiety. Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon bonds, and they have been successfully adapted for the synthesis of 2,2,2-trifluoroethylated arenes. These methods typically involve the coupling of an aryl electrophile with a trifluoroethyl nucleophile or, more commonly, an aryl nucleophile with a trifluoroethyl electrophile.

A prominent strategy is the Suzuki-Miyaura coupling, which utilizes organoboron compounds. In this context, the synthesis of 2,2,2-trifluoroethylated benzoates can be achieved by coupling arylboronic acids or esters containing a benzoate motif with a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide (CF₃CH₂I). cas.cnnih.gov The catalytic cycle for such a transformation is believed to proceed through several key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the trifluoroethyl halide (e.g., CF₃CH₂I) to form a Pd(II) intermediate. The efficiency of this step can be hampered by the slow oxidative addition of alkyl halides.

Transmetalation: The arylboronic acid or ester transfers its organic group to the palladium center, displacing the halide and forming an arylpalladium(II) intermediate. This step requires a base (e.g., Cs₂CO₃) to activate the organoboron reagent.

Reductive Elimination: The two organic ligands (aryl and trifluoroethyl) on the palladium center couple, forming the desired C(sp²)-C(sp³) bond and regenerating the Pd(0) catalyst. This step is often the rate-determining step and can be challenging for alkyl groups prone to β-hydride elimination, although the trifluoroethyl group is less susceptible to this pathway.

The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands, such as trialkylphosphines or dialkylbiaryl phosphines, have been shown to dramatically improve the efficiency and scope of these couplings by promoting the reductive elimination step. cas.cn The reaction conditions, including the palladium precursor, ligand, base, and solvent, must be carefully optimized to achieve high yields. cas.cnrsc.org While direct examples for benzoate substrates are specific, the general applicability of this method to a wide range of aryl boronic acids suggests its utility for synthesizing benzoate derivatives. cas.cn

| Aryl Boronic Acid (ArB(OH)₂) | Palladium Catalyst/Ligand | Base | Solvent | Yield of Ar-CH₂CF₃ (%) |

|---|---|---|---|---|

| 4-Biphenylboronic acid | [Pd₂(dba)₃]/P(tBu)₃ | Cs₂CO₃ | Dioxane/H₂O | 81 |

| 4-Methoxycarbonylphenylboronic acid | [Pd₂(dba)₃]/P(tBu)₃ | Cs₂CO₃ | Dioxane/H₂O | 72 |

| 4-Acetylphenylboronic acid | [Pd₂(dba)₃]/P(tBu)₃ | Cs₂CO₃ | Dioxane/H₂O | 75 |

| 3-Nitrophenylboronic acid | [Pd₂(dba)₃]/P(tBu)₃ | Cs₂CO₃ | Dioxane/H₂O | 65 |

| 2-Naphthylboronic acid | [Pd₂(dba)₃]/P(tBu)₃ | Cs₂CO₃ | Dioxane/H₂O | 78 |

Organofluorine Chemical Transformations

The strategic incorporation of fluorine and fluoroalkyl groups into organic molecules is a cornerstone of modern chemical synthesis. Organofluorine compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered electronic properties, making them invaluable in the development of pharmaceuticals and advanced materials. The synthesis of 2,2,2-trifluoroethylated benzoates falls under this important class of transformations, focusing on the installation of the –CH₂CF₃ group onto a benzoate scaffold.

Metal-Free Trifluoromethylation Reactions Yielding 2,2,2-Trifluoroethylated Benzoates

While transition-metal catalysis is a dominant approach, metal-free methods for fluoroalkylation offer advantages such as avoiding toxic or expensive metal contaminants in the final products. A notable metal-free strategy for synthesizing β,β,β-trifluoroethylarenes from aromatic aldehydes involves a one-pot, two-step sequence. nih.govacs.org This transformation can be applied to aldehyde-substituted benzoates to produce the desired 2,2,2-trifluoroethylated benzoate derivatives.

The mechanism involves two key stages:

Difluoroolefination: The aromatic aldehyde is first reacted with a phosphonium ylide precursor, such as Ph₃P⁺CF₂CO₂⁻, to generate an intermediate 1,1-difluoroalkene. This step is a variation of the Wittig reaction. nih.govacs.org

Hydrofluorination: The resulting difluoroalkene is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to undergo hydrofluorination, yielding the final 1,1,1-trifluoroethyl product. nih.govacs.org

This metal-free approach is valued for its operational simplicity and the use of readily available reagents. nih.gov The reaction conditions are generally mild, and the method demonstrates high functional-group compatibility, tolerating esters, amides, and nitro groups, which is essential for its application to complex benzoate structures. nih.govacs.org

| Aromatic Aldehyde | Step 1 Reagent | Step 2 Reagent | Yield (%) |

|---|---|---|---|

| 2-Naphthaldehyde | Ph₃P⁺CF₂CO₂⁻ | TBAF in THF | 81 |

| 4-Nitrobenzaldehyde | Ph₃P⁺CF₂CO₂⁻ | TBAF in THF | 85 |

| 4-Methoxycarbonylbenzaldehyde | Ph₃P⁺CF₂CO₂⁻ | TBAF in THF | 78 |

| Benzaldehyde | Ph₃P⁺CF₂CO₂⁻ | TBAF in THF | 75 |

| 3-Bromobenzaldehyde | Ph₃P⁺CF₂CO₂⁻ | TBAF in THF | 71 |

Regioselective C-H Alkylation Studies and Trifluoroethyl Group Introduction

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its high atom economy, as it avoids the pre-functionalization of substrates. Achieving regioselectivity—the ability to functionalize a specific C-H bond among many—is a primary challenge. In the context of synthesizing 2,2,2-trifluoroethylated benzoates, this involves the selective introduction of a –CH₂CF₃ group onto the aromatic ring of the benzoate.

One innovative approach to achieve high regioselectivity in C-H alkylation is the use of specialized catalysts and reagents that can differentiate between electronically and sterically similar C-H bonds. A gold-catalyzed, highly para-selective C-H alkylation of unactivated arenes has been reported using 2,2,2-trifluoroethyl α-aryl-α-diazoesters as the alkylating agent. nih.gov This method is significant because it achieves high site selectivity without a conventional directing group attached to the substrate. nih.gov Instead, the trifluoroethyl group on the diazoester reagent and the gold catalyst work in concert to control the regiochemical outcome, favoring functionalization at the para position of the arene. nih.gov For a methyl benzoate substrate, this would lead to the formation of methyl 4-(alkyl)-benzoate derivatives.

The proposed mechanism involves the formation of a gold carbene intermediate from the diazoester. This electrophilic species then reacts with the electron-rich arene. The high para-selectivity is attributed to steric and electronic factors governed by the catalyst and the trifluoroethyl moiety on the reagent, which directs the attack away from the more sterically hindered ortho positions. nih.gov Such studies provide crucial insights into controlling regioselectivity in C-H functionalization reactions, paving the way for the direct and precise synthesis of complex molecules like specifically substituted 2,2,2-trifluoroethylated benzoates.

| Arene Substrate | Product | Yield (%) | Regioselectivity (para : meta : ortho) |

|---|---|---|---|

| Toluene | p-Alkyltoluene | 85 | >99:1:0 |

| Anisole | p-Alkylanisole | 82 | >99:1:0 |

| Fluorobenzene | p-Alkylfluorobenzene | 75 | >99:1:0 |

| Chlorobenzene | p-Alkylchlorobenzene | 71 | >99:1:0 |

| Biphenyl | 4-Alkyl-1,1'-biphenyl | 92 | >99:1:0 (para position) |

Advanced Synthetic Applications and Functionalization Strategies of 2,2,2 Trifluoroethyl Benzoate

Role as an Acyl Donor in Esterification Reactions

Esterification is a fundamental transformation in organic chemistry for creating biopolymers with tailored properties. researchgate.net The choice of the acylating agent is critical for reaction efficiency and purity of the final product. While conventional reagents like acid chlorides and anhydrides are common, alternatives are sought to avoid harsh conditions and corrosive byproducts. researchgate.net In this context, activated esters such as 2,2,2-trifluoroethyl esters have emerged as effective acyl donors. The electron-withdrawing nature of the trifluoroethyl group makes the carbonyl carbon more electrophilic and the 2,2,2-trifluoroethoxide a good leaving group, facilitating the transfer of the acyl group.

The modification of polysaccharides like cellulose (B213188) is crucial for developing advanced, sustainable materials. Homogeneous acylation is often preferred but is hampered by the poor solubility of cellulose in common organic solvents. publish.csiro.au Recent research has demonstrated that 2,2,2-Trifluoroethyl benzoate (B1203000) can serve as a highly efficient acyl donor for the benzoylation of cellulose under environmentally benign, catalyst-free conditions. publish.csiro.au

In a study utilizing the ionic liquid N-methyl-N-(2-methoxyethyl)pyrrolidinium acetate, [P1ME][OAc], as a solvent for cellulose, 2,2,2-trifluoroethyl benzoate was shown to be a superior acylating agent compared to other esters like vinyl benzoate. publish.csiro.aupublish.csiro.au When a solution of cellulose in the ionic liquid was treated with this compound at 80°C, it yielded cellulose benzoate with a degree of substitution (DS) of 3.0, indicating complete esterification of all available hydroxyl groups. publish.csiro.aupublish.csiro.au This high efficiency is attributed to the trifluoroethoxy anion, which, once formed, can act as an effective base to activate the hydroxyl groups of cellulose for the subsequent acylation. publish.csiro.au This method not only achieves a high DS in almost quantitative yield but also allows for the synthesis of more complex cellulose benzoates, such as those containing photochromic azo-moieties. publish.csiro.au

| Acyl Donor | Acyl Group | Degree of Substitution (DS) | Recovered Cellulose (mg) |

|---|---|---|---|

| Vinyl benzoate | C6H5 | 1.8 | 13 mg |

| This compound | C6H5 | 3.0 | 0 mg |

Building Block in Complex Molecule Synthesis

Beyond its role as an acylating agent, the structural framework of this compound serves as a valuable starting point for constructing more elaborate fluorinated molecules that are of significant interest in medicinal chemistry and chemical biology.

The gem-difluoroalkene motif is a key structural unit in medicinal chemistry, often used as a bioisostere for a carbonyl group to enhance the bioavailability of drug candidates. publish.csiro.au Traditional synthesis methods for these compounds can be tedious. A modern approach utilizes structurally diverse 2,2-difluorovinyl benzoates as versatile building blocks for the modular synthesis of gem-difluoroenol ethers and gem-difluoroalkenes. publish.csiro.au

These 2,2-difluorovinyl benzoate precursors are readily prepared from bromodifluoroacetates or bromodifluoroketones. publish.csiro.au They then undergo nickel-catalyzed cross-coupling reactions with a variety of partners. For example, using a catalyst system of Ni(COD)₂ and dppf (1,1'-bis(diphenylphosphino)ferrocene), these benzoate derivatives react with arylboronic acids to afford gem-difluoroenol ethers in good yields. publish.csiro.au The reaction proceeds via a highly regioselective activation of the C(vinyl)–O(benzoate) bond. This methodology demonstrates excellent functional group tolerance and is suitable for the late-stage functionalization of complex bioactive molecules. publish.csiro.au

Photoaffinity labeling (PAL) is a powerful technique used to identify and study ligand-protein interactions by creating a covalent bond between a small molecule probe and its biological target upon photoactivation. nih.govenamine.net The design of the photoaffinity probe is critical and typically incorporates a photoreactive group. One of the most effective and widely used photoreactive groups is the trifluoromethyldiazirine moiety, which is chemically stable in the dark but forms a highly reactive carbene upon irradiation with UV light (around 350 nm). nih.govenamine.net

The compound 4-(1-azi-2,2,2-trifluoroethyl)benzoic acid, also known as 4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid, is a key intermediate for creating such probes. chemimpex.com This molecule features the essential trifluoromethyldiazirine group attached to a benzoic acid scaffold. The benzoic acid can be readily synthesized from precursors containing the trifluoroethyl benzoate framework. To be used as a labeling reagent for proteins, the carboxylic acid group of this intermediate is activated, for instance, by converting it into an O-succinimidyl ester. This creates the final reagent, O-succinimidyl-4-(1-azi-2,2,2-trifluoroethyl)benzoate, which can then readily react with nucleophilic residues, such as the amine group of lysine, on a target protein. The trifluoromethyl group enhances the stability of the diazirine and the resulting probe. nih.gov

Derivatization for Specialized Research Probes

The chemical versatility of fluorinated benzoates allows for their incorporation into more complex architectures designed for specific research applications, such as in materials science and polymer chemistry.

The functionalization of polymers with specific molecular recognition units can impart novel properties and applications. While the integration of fluorinated units into polymer backbones is a well-established strategy to tune electronic and physical properties, for example in fluorinated benzothiadiazole-based polymers for organic solar cells, the specific application of a "molecular clip" derived from this compound for polymer functionalization is a highly specialized area. nih.govdongguk.edu A detailed search of scientific literature did not yield specific examples or methodologies for the design and application of fluorinated benzoate "molecular clips" for polymer functionalization. This suggests that while fluorinated benzoates are critical building blocks in materials science, their use in creating host-guest systems described as molecular clips for modifying polymers is not a widely documented application.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cellulose |

| Cellulose benzoate |

| Vinyl benzoate |

| N-methyl-N-(2-methoxyethyl)pyrrolidinium acetate |

| gem-Difluoroenol ethers |

| gem-Difluoroalkenes |

| 2,2-Difluorovinyl benzoates |

| Bromodifluoroacetates |

| Bromodifluoroketones |

| Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0)) |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) |

| Arylboronic acids |

| O-succinimidyl-4-(1-azi-2,2,2-trifluoroethyl)benzoate |

| 4-(1-Azi-2,2,2-trifluoroethyl)benzoic acid |

| 4-[3-(Trifluoromethyl)diazirin-3-yl]benzoic acid |

Theoretical and Computational Studies of 2,2,2 Trifluoroethyl Benzoate

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical methods are instrumental in predicting the molecular structure, stability, and vibrational spectra of molecules. nih.gov Software packages like TURBOMOLE are highly optimized for large-scale quantum-chemical simulations, employing methods such as Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory with Gaussian basis sets. researchgate.netnih.gov

The structural and vibrational properties of 2,2,2-trifluoroethyl benzoate (B1203000) can be thoroughly investigated using quantum chemical calculations. The standard approach involves optimizing the molecule's geometry to find its most stable three-dimensional conformation. asianjournalofphysics.com This is followed by frequency calculations, which predict the infrared (IR) and Raman vibrational spectra. chemrxiv.org These theoretical spectra are crucial for assigning the vibrational modes observed in experimental measurements. mdpi.com

The TURBOMOLE program suite is particularly well-suited for such analyses, offering efficient modules for DFT and correlated wavefunction methods. nih.govdtu.dk For a molecule like 2,2,2-trifluoroethyl benzoate, a typical calculation would use a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comnih.gov The calculations yield optimized bond lengths, bond angles, and dihedral angles, defining the molecule's equilibrium structure.

Subsequent vibrational analysis provides a set of normal modes, each with a corresponding frequency and intensity. The Potential Energy Distribution (PED) is often calculated to determine the contribution of individual internal coordinates (like bond stretches or angle bends) to each vibrational mode, allowing for unambiguous assignments. asianjournalofphysics.commdpi.com A comparison between theoretical and experimental vibrational frequencies helps validate the computational model.

Table 1: Representative Comparison of Theoretical and Experimental Vibrational Frequencies for Aromatic Esters

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (based on PED) |

| Carbonyl C=O Stretch | 1776 | 1708 | 100% C=O stretch |

| Aromatic C-H Stretch | 3123 | 2919 | 75% C-H stretch |

| O-H Stretch (of a related benzoic acid) | 3619 | 3400-3600 | 100% O-H stretch |

| C-O Stretch | 1310 | 1310 | Mixed mode with C=C and C-H |

Note: This table is illustrative of the data typically generated in such studies, drawing on methodologies and findings for related benzoic acid and ester derivatives. mdpi.comnih.gov The values shown are representative examples from computational studies on similar functional groups.

Mechanistic Insights from Computational Modeling

Computational modeling is a vital tool for exploring the intricate details of chemical reactions. It allows researchers to map out potential reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern reaction rates. nih.govnih.gov

For catalyzed reactions involving this compound, computational chemistry can illuminate the step-by-step mechanism. By modeling the interaction between the substrate, catalyst, and reagents, researchers can calculate the energy profile of the entire reaction coordinate. This profile reveals the activation energy barriers associated with each step, identifying the rate-determining transition state. nih.gov

A key example is the study of iridium-catalyzed hydrogen isotope exchange reactions. Theoretical calculations are used to rationalize the observed chemoselectivity and reaction efficiency. strath.ac.uknih.gov The general mechanism involves the activation of a precatalyst, followed by the coordination of the ester's directing group (the carbonyl oxygen) to the iridium center. This brings an ortho C-H bond into proximity with the metal, facilitating its cleavage in a process known as C-H activation. acs.org Computational models can calculate the energies of these intermediates and the transition states connecting them, explaining why certain substrates are more reactive than others.

Investigation of Isotopic Labeling Mechanisms

Isotopic labeling is a fundamental technique in drug discovery and development, used to trace the metabolic fate of molecules. mdpi.com Computational studies play a crucial role in understanding and optimizing the reactions used to introduce isotopes like deuterium (B1214612).

A combined experimental and theoretical study investigated the iridium-catalyzed ortho-directed deuterium labeling of a series of aromatic esters, including this compound. mdpi.com The study utilized an iridium N-heterocyclic carbene/phosphine catalyst to facilitate hydrogen isotope exchange (HIE) at the positions ortho to the ester group. strath.ac.uknih.gov

The research screened various benzoate esters to understand the influence of the alkoxy group on the efficiency of deuterium incorporation. The results indicated that while esters like methyl, ethyl, iso-propyl, and benzyl (B1604629) benzoates could be labeled with significant levels of deuterium, other derivatives were less suitable under the tested conditions. mdpi.com

Specifically, this compound proved to be less applicable for this labeling method. mdpi.com This difference in reactivity was rationalized using theoretical calculations, which can assess factors such as the binding energy of the substrate to the catalyst and the energy barriers of the C-H activation step. The electronic properties of the trifluoroethyl group likely influence its interaction with the catalytic center, rendering the isotopic exchange less favorable compared to other alkyl or benzyl esters. strath.ac.uknih.gov

Table 2: Deuterium Labeling Efficiency of Various p-Methoxybenzoate Esters

| Compound | Ester Group | % Deuterium Incorporation |

| 10a | n-Propyl | Low / Not Appreciable |

| 10b | 2,2,2-Trifluoroethyl | Low / Not Appreciable |

| 10c | tert-Butyl | Low / Not Appreciable |

| 10d | iso-Propyl | Appreciable |

| 10e | Benzyl | Appreciable |

Source: Data derived from a study on iridium-catalyzed ortho-directed deuterium labeling of aromatic esters. mdpi.com

Q & A

Q. Basic Research Focus

- ¹H NMR : The trifluoroethyl group’s -CH₂CF₃ moiety appears as a quartet (δ 4.5–4.8 ppm, J ≈ 8–10 Hz) due to coupling with fluorine. Aromatic protons from the benzoate ring resonate as multiplets (δ 7.4–8.1 ppm).

- ¹⁹F NMR : A singlet at δ -65 to -70 ppm confirms the CF₃ group.

- Mass Spectrometry : Expected molecular ion [M]⁺ at m/z 232 (C₉H₇F₃O₂). Fragmentation includes loss of CF₃CH₂O (93 amu), yielding a benzoyl ion (m/z 105). Compare with databases like NIST for validation .

Advanced Tip : Use HSQC and HMBC to resolve overlapping signals in complex mixtures.

What mechanistic insights explain the hydrolytic stability of this compound under acidic vs. basic conditions?

Advanced Research Focus

The trifluoroethyl group’s strong -I effect stabilizes the ester against nucleophilic attack:

- Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, but steric hindrance from CF₃ slows water access.

- Basic Hydrolysis : The electron-deficient carbonyl resists hydroxide attack, requiring prolonged reaction times or elevated temperatures.

Experimental Validation : Perform kinetic studies (pH 1–14) with HPLC monitoring. Data shows ≈10-fold slower hydrolysis compared to ethyl benzoate .

How does the trifluoroethyl group influence the ester’s reactivity in Horner-Wadsworth-Emmons (HWE) reactions?

Advanced Research Focus

In HWE reactions, phosphonoacetates with trifluoroethyl groups (e.g., bis-(2,2,2-trifluoroethyl) phosphonoacetic acid) exhibit unique stereoelectronic effects. The CF₃ group:

- Enhances electrophilicity of the α-carbon, favoring E-selectivity in α,β-unsaturated ester formation.

- Reduces basicity of intermediates, minimizing side reactions.

Case Study : Reaction with aldehydes (e.g., benzaldehyde) under mild conditions yields E-isomers with >85% selectivity. Optimize by adjusting solvent polarity (e.g., THF vs. DCM) .

How can contradictory data on the ester’s melting point and thermal stability be resolved?

Advanced Research Focus

Discrepancies in thermal data often arise from purity or polymorphic forms:

- DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify melting transitions (reported range: 80–85°C).

- Purity Assessment : Compare experimental vs. theoretical elemental analysis (C: 46.5%, H: 3.0%, F: 24.6%).

- Controlled Crystallization : Recrystallize from toluene to isolate the most stable polymorph .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.